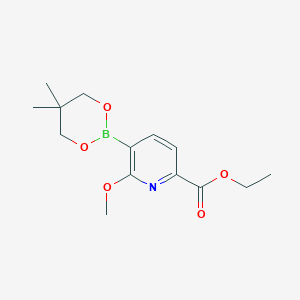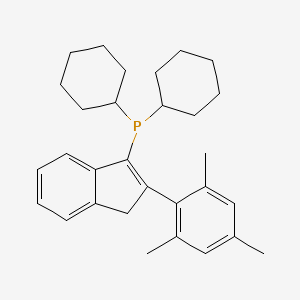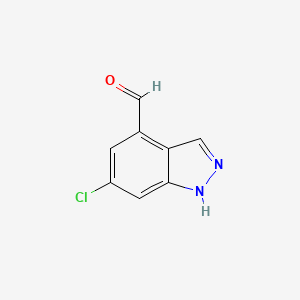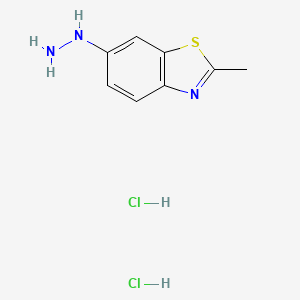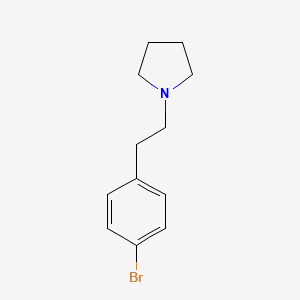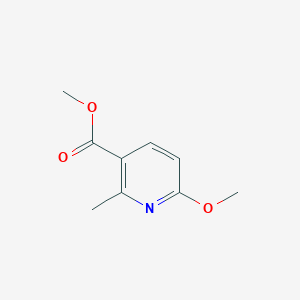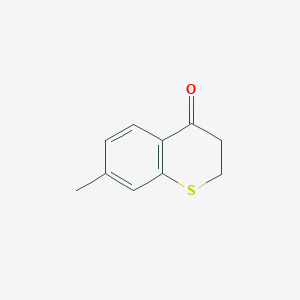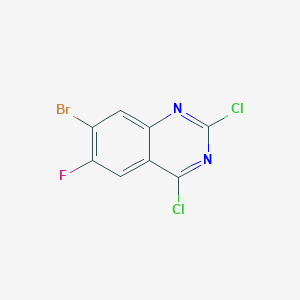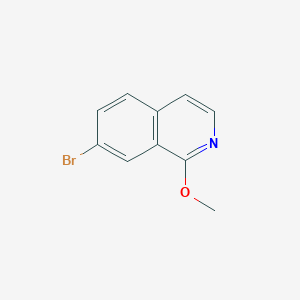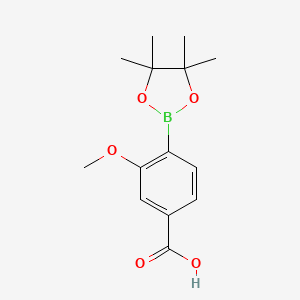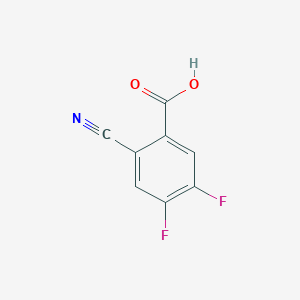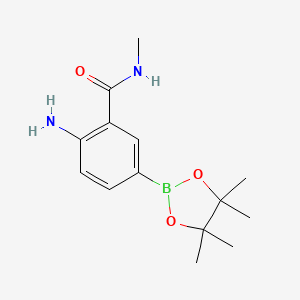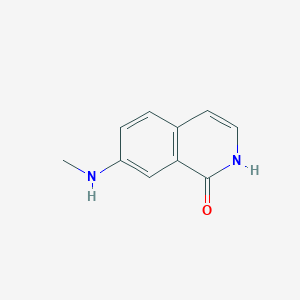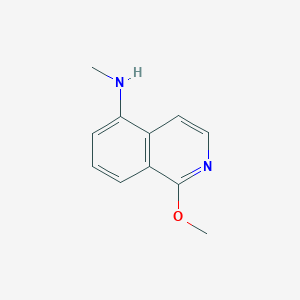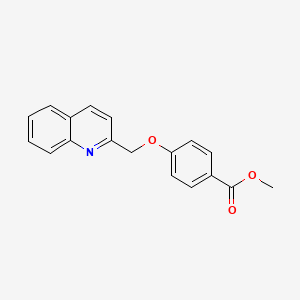
Methyl 4-(2-quinolinylmethoxy)benzoate
概要
説明
Synthesis Analysis
The synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” involves several steps. The process starts with a solution of 2-Chloromethyl quinoline in acetone. 4-hydroxy benzoic acid methyl ester and potassium carbonate are added to this solution. The reaction mixture is heated at 60° C for 16 hours under N2 atmosphere. After cooling to ambient temperature, the mixture is poured into 1N sodium hydroxide/ethyl acetate. The layers are separated and the organic layer is dried, filtered, and concentrated.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-(2-quinolinylmethoxy)benzoate” have been described in the synthesis analysis section. The reactions involve the use of 2-Chloromethyl quinoline, 4-hydroxy benzoic acid methyl ester, and potassium carbonate.科学的研究の応用
Antibacterial Activity
Methyl 4-(2-quinolinylmethoxy)benzoate derivatives have been synthesized and tested for antibacterial activity. A study by Murthy et al. (2011) found that certain derivatives exhibited potent inhibitory activity against various bacterial strains, suggesting potential for further investigation in antibacterial applications (Murthy et al., 2011).
Electrochemical Properties
Bautista-Martínez et al. (2004) studied the electrochemical behavior of quinones, including derivatives of methyl 4-(2-quinolinylmethoxy)benzoate, in different acidity levels in acetonitrile. The study provides insights into the influence of internal proton donors and external proton sources on the electroreduction process of these compounds (Bautista-Martínez et al., 2004).
Metabolism in Synthetic Cannabinoid Receptor Agonists
Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate derivatives. This research is significant for understanding the pharmacokinetics and potential interactions of these compounds in clinical toxicology (Richter et al., 2022).
Optical Properties in Aluminum and Zinc Complexes
Barberis and Mikroyannidis (2006) investigated the optical properties of aluminum and zinc complexes involving derivatives of methyl 4-(2-quinolinylmethoxy)benzoate. This study highlights the potential of these compounds in developing materials with unique photoluminescent properties (Barberis & Mikroyannidis, 2006).
Safety And Hazards
特性
IUPAC Name |
methyl 4-(quinolin-2-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMBEIWORBBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-quinolinylmethoxy)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

